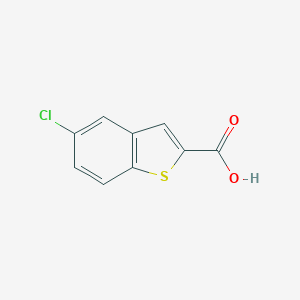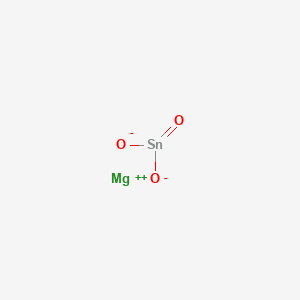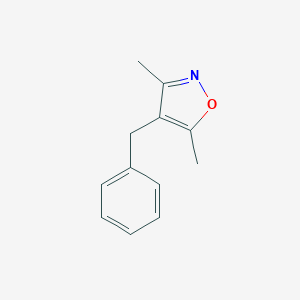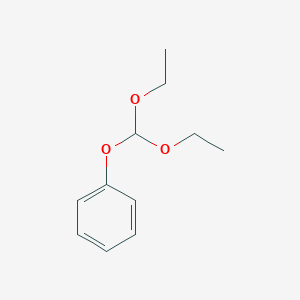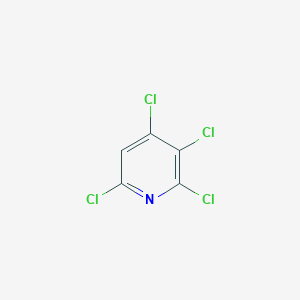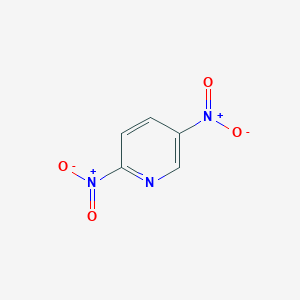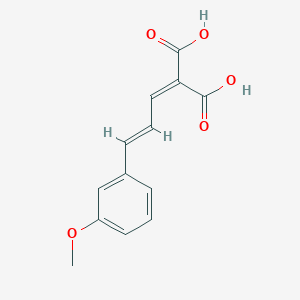
2-(3-(3-Methoxyphenyl)allylidene)malonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(3-Methoxyphenyl)allylidene)malonic acid is a compound that can be synthesized and analyzed through various chemical methodologies. The compound’s structure and properties suggest its potential for diverse applications in materials science and possibly in selective membrane technologies.
Synthesis Analysis
The compound's synthesis involves the reaction of olefins with malonic acid in the presence of manganese(III) acetate, which yields derivatives including those with 4-methoxyphenyl groups. This method highlights the compound's accessibility through the manipulation of olefins (Ito, Nishino, & Kurosawa, 1983).
Molecular Structure Analysis
X-ray diffraction analysis has been used to characterize similar molecules, indicating the importance of unclassical hydrogen bonds such as C–H⋯N and C–H⋯Cl in the crystal structures of related allylidene malononitriles. These hydrogen bonds play a crucial role in linking molecules into polymers, which could infer similar structural characteristics for 2-(3-(3-Methoxyphenyl)allylidene)malonic acid (Wang, Li, Wu, & Zhang, 2011).
Chemical Reactions and Properties
The compound can undergo various chemical reactions, including electrophilic and nucleophilic substitutions. These reactions are crucial for further modifications and derivatizations of the compound, enabling the synthesis of a wide range of derivatives with potential applications in different fields (Nishino, Tsunoda, & Kurosawa, 1989).
Physical Properties Analysis
The physical properties of similar compounds have been extensively studied, revealing good thermal stability and semiconductor characteristics. These properties suggest that 2-(3-(3-Methoxyphenyl)allylidene)malonic acid could also exhibit similar traits, making it suitable for applications in materials science (Bertran, Armelin, Estrany, Gomes, Torras, & Alemán, 2010).
Chemical Properties Analysis
Analyzing the chemical properties of 2-(3-(3-Methoxyphenyl)allylidene)malonic acid involves understanding its reactivity with various reagents, its potential for forming stable polymers, and its suitability for further chemical modifications. The compound’s structure allows for interactions that can lead to the formation of novel materials with unique properties (Kopinski, Pinhey, & Rowe, 1984).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthetic Applications : A study by Shimohigashi, Lee, and Izumiya (1976) demonstrates the synthesis of L-2-Amino-5-arylpentanoic acids, highlighting a method involving the conversion of diethyl [3-(p-methoxyphenyl)propyl]acetamidomalonate to its corresponding malonic acid, which is then decarboxylated to produce acetyl-L-Amp, a constituent amino acid in AM-toxins (Shimohigashi et al., 1976).
- Crystal Structure Analysis : Wang et al. (2011) synthesized derivatives of 2-((E)-1,3-diarylallylidene)malononitriles and characterized their crystal structures, identifying unclassical hydrogen bonds that link molecules to form polymers, indicating the compound's potential in material science and engineering (Wang et al., 2011).
Material Science and Engineering
- Polythiophene Derivatives : Bertran et al. (2010) prepared a new substituted polythiophene derivative bearing malonic acid, poly(2-thiophen-3-yl-malonic acid), characterized by FTIR, (1)H NMR, and theoretical methodologies. This polymer displays potential applications in selective membranes for electrodialysis, wastewater treatment, or ion-selective membranes for biomedical uses due to its good thermal stability and semiconductor properties (Bertran et al., 2010).
Potential Biomedical Applications
- Antifungal Activity : Zhang et al. (2018) isolated compounds from rice husks, including a derivative related to 2-(3-(3-Methoxyphenyl)allylidene)malonic acid, which showed antifungal activity against rice pathogenic fungi, suggesting potential for agricultural or medical antifungal applications (Zhang et al., 2018).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(E)-3-(3-methoxyphenyl)prop-2-enylidene]propanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-18-10-6-2-4-9(8-10)5-3-7-11(12(14)15)13(16)17/h2-8H,1H3,(H,14,15)(H,16,17)/b5-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLHHXROZCJFQL-HWKANZROSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC=C(C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C=C(C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(3-Methoxyphenyl)allylidene)malonic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

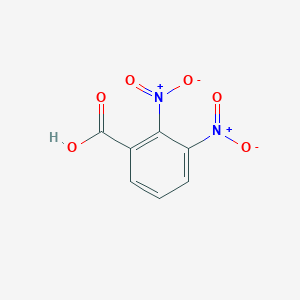
![5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B80317.png)
